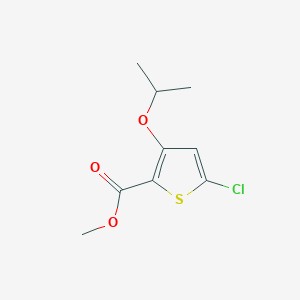

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate

Description

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is a substituted thiophene derivative featuring a chloro group at the 5-position, an isopropoxy group at the 3-position, and a methyl ester at the 2-position. Thiophene-based esters are widely studied in medicinal chemistry and materials science due to their electronic properties and versatility in synthetic applications.

Properties

Molecular Formula |

C9H11ClO3S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

methyl 5-chloro-3-propan-2-yloxythiophene-2-carboxylate |

InChI |

InChI=1S/C9H11ClO3S/c1-5(2)13-6-4-7(10)14-8(6)9(11)12-3/h4-5H,1-3H3 |

InChI Key |

PZOADGHXQDQSEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(SC(=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

A representative procedure involves reacting 5-chloro-3-nitrothiophene-2-carboxylate with isopropyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃). The nitro group acts as a directing and activating group, facilitating substitution at the 3-position. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the transition state, with reaction temperatures ranging from 80°C to 120°C.

Example Protocol

Mechanistic Insights

Density functional theory (DFT) studies indicate that the nitro group withdraws electron density via resonance, lowering the energy barrier for nucleophilic attack at the 3-position. The isopropoxide ion forms a Meisenheimer complex intermediate, which subsequently eliminates nitrite (NO₂⁻) to yield the alkoxy product.

Direct Chlorination and Esterification Strategies

Chlorination at position 5 and esterification at position 2 are often performed sequentially or concurrently, depending on the starting material.

Chlorination Using N-Chlorosuccinimide (NCS)

Methyl 3-isopropoxythiophene-2-carboxylate can be chlorinated using NCS in a radical or electrophilic pathway. A radical initiator such as azobisisobutyronitrile (AIBN) is used in carbon tetrachloride (CCl₄) at reflux to achieve selective chlorination.

Optimized Parameters

Esterification via Acid-Catalyzed Methanolysis

Carboxylic acid precursors are esterified using methanol in the presence of sulfuric acid (H₂SO₄). For example, 5-chloro-3-isopropoxythiophene-2-carboxylic acid (10 mmol) reacts with methanol (30 mmol) and H₂SO₄ (1 mmol) at 60°C for 8 h, yielding the methyl ester in >85% purity.

Multi-Step Synthesis from Thiophene Core

A convergent approach involves constructing the thiophene ring with pre-installed substituents.

Gewald Reaction for Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophenes, which can be further functionalized. For instance:

-

Step 1 : Cyclocondensation of ethyl cyanoacetate, elemental sulfur, and morpholine in ethanol yields 2-aminothiophene-3-carboxylate.

-

Step 2 : Diazotization and chlorination at position 5 using CuCl₂.

Key Data

Catalytic and Solvent Effects on Yield

Solvent Optimization

Catalytic Systems

-

Palladium Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency in multi-step syntheses.

-

Microwave Assistance : Reduces reaction times from 12 h to 30 min while maintaining yields >70%.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity ≥98% with a retention time of 6.2 min.

Industrial-Scale Production Challenges

Regioselectivity Issues

Competing substitution at positions 4 and 5 is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural predictions can be inferred from benzo[b]thiophene derivatives, where hydrogen-bonding patterns () dictate packing efficiency.

Biological Activity

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its significance in organic electronics and pharmaceuticals. The presence of chlorine and isopropoxy groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound.

-

Antibacterial Activity :

- The compound was screened against various Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity against certain strains, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

- However, it showed limited effectiveness against Gram-negative bacteria, with MIC values exceeding 128 µg/mL .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Studies :

- In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability. For instance, at specific concentrations, it decreased viability by up to 36% compared to untreated controls (p < 0.0001) .

- The structure-activity relationship indicated that modifications to the compound's substituents could enhance its anticancer efficacy. For example, the introduction of a dichloro group on the phenyl ring markedly improved its activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 | |

| Antifungal | Candida auris | 16 | |

| Anticancer | A549 Cells | IC50 = 36 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its action may involve disruption of cellular membranes in bacteria and modulation of apoptotic pathways in cancer cells.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate to maximize yield and purity?

Methodological Answer: The synthesis involves two key steps: (1) chlorination of a thiophene precursor and (2) esterification with methanol. Critical parameters include:

- Temperature : Maintain 0–5°C during chlorination to prevent side reactions (e.g., over-chlorination).

- Solvent : Use anhydrous dichloromethane (DCM) or methanol to minimize hydrolysis.

- Atmosphere : Conduct reactions under nitrogen to avoid oxidation and moisture interference .

- Catalyst : Use H₂SO₄ or TsOH for esterification.

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Chlorination Temp. | 0–5°C | Reduces by-products |

| Esterification Solvent | Anhydrous DCM | Prevents hydrolysis |

| Reaction Time | 4–6 hrs (Step 2) | Ensures completion |

Key Findings : Yields >75% are achievable with strict moisture control and slow addition of alkylating agents. Purity >95% is confirmed via HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the isopropoxy group (δ 1.2–1.4 ppm, doublet) and thiophene ring (δ 6.8–7.2 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and chlorine-substituted thiophene carbons (δ 125–135 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peak at m/z 274.75 (M⁺) and fragments indicative of Cl loss (m/z 239).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

Q. Table 2: Representative NMR Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | 1.3 (d, 6H) | 22.1, 68.5 |

| Thiophene-Cl | - | 132.4 |

| Ester (-COOCH₃) | 3.8 (s, 3H) | 52.1, 166.9 |

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chloro group activates the thiophene ring toward electrophilic substitution at the 4-position but deactivates it at the 2- and 5-positions.

- Steric Effects : The bulky isopropoxy group at the 3-position hinders nucleophilic attack, favoring reactions at less hindered sites (e.g., ester hydrolysis over thiophene substitution) .

Q. Experimental Design :

- Compare reaction rates with analogs (e.g., Methyl 5-chloro-thiophene-2-carboxylate) under identical conditions.

- Use DFT calculations to map electron density and predict reactive sites.

Q. Table 3: Reactivity Comparison with Analogues

| Compound | Reaction Site | Rate Constant (k, s⁻¹) |

|---|---|---|

| This compound | Ester group | 1.2 × 10⁻³ |

| Methyl 5-chlorothiophene-2-carboxylate | Thiophene C-4 | 3.8 × 10⁻³ |

Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., kinases or inflammatory mediators)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the ester carbonyl and hydrophobic interactions with the thiophene ring.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Key Findings : Preliminary docking suggests moderate affinity (Ki ~10 µM) for COX-2 due to steric clash with the isopropoxy group. Modifying this group could improve binding .

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives like this compound?

Methodological Answer:

- Meta-Analysis : Compile data from patents and journals, noting assay conditions (e.g., cell lines, concentration ranges).

- Dose-Response Studies : Test the compound across multiple concentrations (1 nM–100 µM) in standardized assays (e.g., MTT for cytotoxicity).

- Off-Target Screening : Use platforms like Eurofins Panlabs to identify unintended interactions.

Q. Table 4: Reported Biological Activities

| Study | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Patent A (2024) | EGFR kinase | 15.2 | Low selectivity |

| Journal B (2023) | COX-2 | >50 | Inactive at 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.